![molecular formula C20H22N6S2 B2358380 1,4-Bis(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)piperazine CAS No. 670270-08-3](/img/structure/B2358380.png)
1,4-Bis(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds similar to 1,4-Bis(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)piperazine has been reported in the literature . For instance, a novel series of tricyclic pyrido [3’,2’:4,5]thieno [3,2-d]pyrimidin-4-amine derivatives were designed and synthesized . These compounds were characterized by IR, (1)H NMR, (13)C NMR, elemental and mass spectral analyses .Molecular Structure Analysis
The molecular structure of compounds similar to this compound has been analyzed . For example, the compound 4-[4-(5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl)piperazin-1-yl]phenol has a molecular formula of C18H20N4OS and a molecular weight of 340.4 g/mol .Chemical Reactions Analysis
Pyrimidine compounds, which include this compound, continue to attract great interest in the field of organic synthesis due to their various chemical and biological applications . The structural pathways of these compounds as well as some of their interactions and applications have been discussed .Physical and Chemical Properties Analysis
The physical and chemical properties of compounds similar to this compound have been analyzed . For example, 5,6-Dimethylthieno[2,3-d]pyrimidin-4(3H)-one, a related compound, has a molecular weight of 180.23 g/mol .Applications De Recherche Scientifique
Pharmacological Metabolites : Compounds with structural similarities, such as piperazine derivatives, are often studied for their pharmacological properties, including their metabolism in humans and animals. For example, buspirone, an antianxiety agent, forms 1-(2-pyrimidinyl)-piperazine (PmP) during its biotransformation in rats and humans, highlighting the interest in how these compounds are metabolized and their potential contributions to the drug's effects (Caccia et al., 1986).
Drug Development and Metabolic Studies : The metabolism and disposition of novel compounds, including those with piperazine components, are crucial aspects of drug development. Studies often characterize the absorption, metabolism, excretion, and potential metabolites of these compounds in humans to understand their pharmacokinetics and safety profiles. An example includes the investigation of L-735,524, a potent HIV-1 protease inhibitor, and its metabolites in human urine, providing insights into its elimination pathways and metabolic products (Balani et al., 1995).
Clinical Applications and Safety : The clinical applications of compounds, including their safety profiles, dosages, and efficacy, are fundamental areas of research. For instance, the circulatory effects of pipecurium bromide during anaesthesia in patients with severe cardiac conditions were studied to assess the safety and effectiveness of this muscle relaxant in high-risk patient groups (Barankay, 1980).
Mécanisme D'action
Safety and Hazards
Orientations Futures
The future directions of research involving 1,4-Bis(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)piperazine and similar compounds are promising . They are valuable for various applications, including drug development and material science, and efforts are being made to develop ATP-competitive VEGFR-2 selective inhibitors .
Propriétés
IUPAC Name |
4-[4-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)piperazin-1-yl]-5,6-dimethylthieno[2,3-d]pyrimidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N6S2/c1-11-13(3)27-19-15(11)17(21-9-23-19)25-5-7-26(8-6-25)18-16-12(2)14(4)28-20(16)24-10-22-18/h9-10H,5-8H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLIGBRNZYOMPLB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=NC=NC(=C12)N3CCN(CC3)C4=C5C(=C(SC5=NC=N4)C)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N6S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

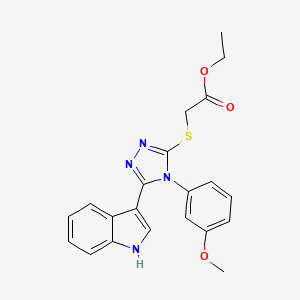

![6-allyl-4-(2-methoxyphenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2358301.png)
![3-(2-chlorobenzyl)-8-fluoro-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one](/img/structure/B2358304.png)
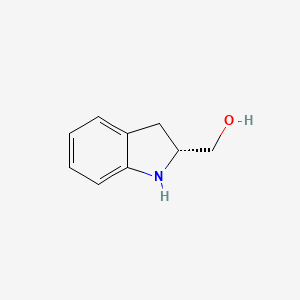

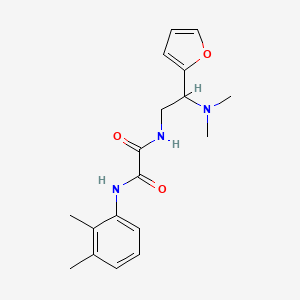
![N-{3-[3-(trifluoromethyl)phenyl]-1,2-oxazol-5-yl}propanamide](/img/structure/B2358311.png)

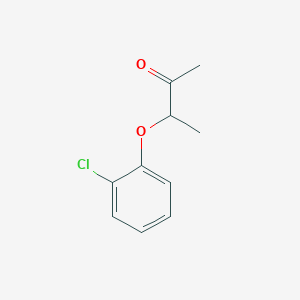
![N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-4-morpholin-4-ylsulfonylbenzamide](/img/structure/B2358315.png)
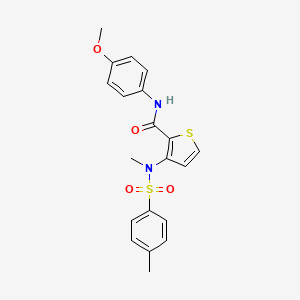
![N-(3-chloro-4-fluorophenyl)-2-{[5-(pyridin-3-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2358320.png)
